Tetrachlororesorcinol

acute toxicity risk assessment chemical procurement

Tetrachlororesorcinol (2,4,5,6-tetrachlorobenzene-1,3-diol; TCR) is a fully chlorinated resorcinol derivative with molecular formula C₆H₂Cl₄O₂, molecular weight 247.89 g·mol⁻¹, and a computed XLogP of 4.1. It belongs to the polyhalogenated dihydroxybenzene class, occurring as a metabolite of pentachlorophenol and as an intermediate in environmental chlorination pathways.

Molecular Formula C6H2Cl4O2
Molecular Weight 247.9 g/mol
CAS No. 28520-00-5
Cat. No. B13740972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachlororesorcinol
CAS28520-00-5
Molecular FormulaC6H2Cl4O2
Molecular Weight247.9 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl)O
InChIInChI=1S/C6H2Cl4O2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H
InChIKeySBQZVLLSNGZXLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrachlororesorcinol (CAS 28520-00-5): Procurement-Relevant Physicochemical and Class Profile


Tetrachlororesorcinol (2,4,5,6-tetrachlorobenzene-1,3-diol; TCR) is a fully chlorinated resorcinol derivative with molecular formula C₆H₂Cl₄O₂, molecular weight 247.89 g·mol⁻¹, and a computed XLogP of 4.1 . It belongs to the polyhalogenated dihydroxybenzene class, occurring as a metabolite of pentachlorophenol and as an intermediate in environmental chlorination pathways . Its boiling point (293.1 °C at 760 mmHg), density (1.848 g·cm⁻³), and topological polar surface area (40.5 Ų) define its physicochemical handling profile .

Polyhalogenated dihydroxybenzene class probe
PCP metabolite reference standard
Environmental chlorination intermediate study

Tetrachlororesorcinol Procurement Risks: Why Isomeric Tetrachlorobenzenediols Cannot Be Interchanged


Tetrachlororesorcinol (TCR) is one of three isomeric tetrachlorobenzenediols—alongside tetrachlorohydroquinone (TCH) and tetrachlorocatechol (TCC)—that share the identical molecular formula C₆H₂Cl₄O₂ yet display large, quantifiable differences in acute and subacute toxicity [1]. Simply substituting TCR with a lower-cost or more readily available isomer introduces a different toxicological hazard profile, potentially invalidating safety assessments, confounding environmental fate models, and altering the biological response in any application where the compound is a reactant, metabolite, or reference standard.

1
Isomeric tetrachlorobenzenediols (TCH, TCC) exhibit different acute toxicity profiles; hazard assessment may shift.
2
Substituting TCR with a structural isomer may alter biological response and environmental fate models.
3
Reactivity and aqueous stability are isomer-specific; chlorination behavior may not transfer.

Tetrachlororesorcinol Evidence Guide: Quantitative Comparator Data for Scientific Selection


Tetrachlororesorcinol Oral LD₅₀ Is 2.0–5.7 Times Higher Than Isomeric Tetrachlorobenzenediols and Pentachlorophenol in Mice

Tetrachlororesorcinol (TCR) exhibits the lowest acute oral toxicity among the three isomeric tetrachlorobenzenediols and the parent compound pentachlorophenol (PCP). In a direct head-to-head study, the oral LD₅₀ values (male mice) were TCR 736±52 mg/kg, compared to TCH 368±26 mg/kg, TCC 318±22 mg/kg, and PCP 129±9 mg/kg [1]. The same rank order was observed in female mice [1].

Oral LD₅₀ comparison
Head-to-head
TCR 736±52 vs. TCH 368, TCC 318, PCP 129 mg/kg
Reported highest oral LD₅₀ among tested isomers
2.0–5.7× higher LD₅₀; male mouse data
acute toxicity risk assessment chemical procurement

Intraperitoneal LD₅₀ of Tetrachlororesorcinol Is 12.5-Fold Higher Than Tetrachlorohydroquinone, Indicating Lower Systemic Toxicity Upon Absorption

The intraperitoneal (IP) route bypasses gastrointestinal barriers and directly assesses systemic toxicity. TCR gave an IP LD₅₀ (male mice) of 351±25 mg/kg, whereas TCH—the most acutely toxic isomer by this route—exhibited an LD₅₀ of only 28±2 mg/kg. TCC and PCP showed intermediate IP toxicities of 161±11 and 59±4 mg/kg, respectively [1].

IP LD₅₀ comparison
Head-to-head
TCR 351±25 vs. TCH 28, TCC 161, PCP 59 mg/kg
Reported highest IP LD₅₀ among tested isomers
12.5× less toxic than TCH by IP
parenteral toxicity systemic absorption lab safety

Subacute 28-Day Oral Dosing: Tetrachlororesorcinol Does Not Induce Hepatopathology, Unlike Pentachlorophenol

In a 28-day repeat-dose study with female rats receiving 0.2 mMol/kg body weight per day (49.58 mg/kg for TCR), TCR caused no effects on growth, relative liver weight, hematological parameters, or liver histology. In contrast, pentachlorophenol (PCP) administered at the same molar dose (53.27 mg/kg) produced statistically significant changes in relative liver weight, hematological parameters, and cell alterations in liver [1]. TCH and TCC were not tested at this subacute duration in the same study design.

28-day hepatotoxicity
Head-to-head
TCR: no liver pathology; PCP: liver weight, histology changes
Reported absence of hepatotoxicity vs. PCP
Binary outcome at 0.2 mMol/kg, 28-day rat
subchronic toxicity hepatotoxicity chemical safety

Reactivity Divergence: Tetrachlororesorcinol Is Not Detected as a Stable Intermediate in Aqueous Chlorination of Resorcinol, in Contrast to Trichlororesorcinol

During the aqueous chlorination of resorcinol with NaOCl, 2,4,6-trichlororesorcinol was detected as a stable intermediate that persisted even after sublimation and was characterized as a monohydrate. In the same study, a tetrachloro intermediate (i.e., tetrachlororesorcinol) was not detected, and a pentachloro intermediate also was not observed, leading the authors to conclude that the ring-opening step of such highly chlorinated intermediates must be rapid [1]. This finding is a class-level inference that TCR, once formed, undergoes immediate structural rearrangement and degradation, whereas the lower chlorinated trichlororesorcinol remains intact.

Chlorination intermediate fate
Class-level
TCR not detected; 2,4,6-trichlororesorcinol stable
Class-level inference of rapid degradation
Implies instability under aqueous chlorination
chlorination mechanism intermediate stability disinfection byproducts

Tetrachlororesorcinol Application Scenarios: Where Quantitative Evidence Directs Selection


Low-Toxicity Reference Standard for Isomeric Tetrachlorobenzenediol Quantification

Because TCR demonstrates the highest oral and intraperitoneal LD₅₀ values among the three tetrachlorobenzenediol isomers, it is the preferred reference standard when preparing calibration curves for environmental or biological sample analysis. Analysts handling pure TCR face lower acute exposure risk (oral LD₅₀ 736 mg/kg vs. 318 mg/kg for TCC) [1], reducing the tier of containment and waste handling required.

Safer PCP Metabolite Surrogate in Long-Term in Vivo Metabolism Studies

In 28-day repeat-dose rat studies, TCR produced no hepatotoxic effects, unlike PCP which altered liver weight and induced cellular pathology [1]. Researchers investigating the chronic effects of chlorinated phenol exposure can substitute TCR for PCP to maintain a chlorinated dihydroxybenzene probe while avoiding confounding liver damage.

Highly Reactive Intermediate for Ring-Opening Synthesis and Resorcinol-Generating Formulations

The non-detection of TCR as a stable intermediate in aqueous chlorination of resorcinol, contrasted with the stability of 2,4,6-trichlororesorcinol, signals that TCR undergoes rapid hydrolytic ring-opening [1]. This chemical lability makes TCR a candidate for in situ generation of reactive acyl chloride intermediates or as a latent source of resorcinol under alkaline conditions, such as in wet-strength paper resin modifications described in the patent literature [2].

Disinfection Byproduct Modeling: Non-Persistent Chlorinated Resorcinol Tracer

Environmental chemists modeling chlorination byproduct formation pathways can employ TCR as a tracer compound that, once formed, rapidly degrades via ring-opening and does not accumulate in the halogenated intermediate pool. This behavior directly contrasts with 2,4,6-trichlororesorcinol, which persists as a stable monohydrate [1], allowing discrimination between short-lived and persistent chlorinated resorcinol intermediates in mechanistic studies.

Application
Selection Property
Validation Focus
Isomeric tetrachlorobenzenediol quantification
Reported higher oral LD₅₀ among isomers
Acute toxicity endpoint review
PCP metabolite surrogate in repeat-dose studies
Absence of reported hepatopathology after repeat dosing
Subacute hepatotoxicity endpoint review
Ring-opening synthesis intermediate
Reported instability under aqueous chlorination
Hydrolytic ring-opening reactivity review
Non-persistent chlorinated resorcinol tracer
Non-detection as stable intermediate in chlorination
Chlorination intermediate fate modeling review
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